4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime
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Description
4-[4-(3-Chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime (hereafter referred to as CBPOM) is an organic compound that has been the subject of scientific research in recent years. CBPOM is a derivative of aniline, which is an aromatic amine with a benzene ring with one nitrogen atom. It is a highly reactive compound and has been found to have a wide range of applications in scientific research.
Scientific Research Applications
- 4-Chlorobenzoate:CoA Ligase : This enzyme, found in Arthrobacter sp. strain TM-1, plays a crucial role in the pathway for 4-chlorobenzoate dissimilation. It partially purifies the compound and produces 4-chlorobenzoyl CoA and AMP. The ligase demonstrates broad specificity towards other halobenzoates, making it valuable for biodegradation studies .
- 4-Chlorobenzoyl CoA Dehalogenase : Another enzyme involved in the same pathway, this homotetramer dehalogenates 4-chlorobenzoyl CoA to 4-hydroxybenzoyl CoA. Understanding its properties aids in environmental remediation efforts .
Biodegradation Studies
properties
IUPAC Name |
(3-chlorophenyl)-[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-28-21-13-14-5-6-17(18(11-14)24(26)27)22-7-9-23(10-8-22)19(25)15-3-2-4-16(20)12-15/h2-6,11-13H,7-10H2,1H3/b21-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBOUMSFBGTCJ-FYJGNVAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime |
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